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Compound of Interest

Compound Name: Cholesteryl 10-undecenoate

Cat. No.: B3123550

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Cholesteryl 10-undecenoate, a cholesteryl ester of significant interest in various research and
development fields. This document presents expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for

their acquisition.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for Cholesteryl
10-undecenoate. This data is compiled based on the known spectral characteristics of the
cholesterol moiety and the 10-undecenoate chain.

Table 1: *H NMR Spectroscopic Data (Expected Values)
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
~5.8 m 1H =CH- (undecenoate)
=CH- (cholesterol
~5.4 m 1H _
ring)
~4.9 m 2H =CH2 (undecenoate)
-CH-O- (cholesterol
~4.6 m 1H
C3)
~2.3 t 2H -CH2-COO-
Cholesterol and
0.6-22 m ~58H undecenoate aliphatic
protons
-CHs (cholesterol
~1.0 S 3H
C19)
-CHs (cholesterol
~0.9 d 3H
C21)
-CHs (cholesterol C26,
~0.85 d 6H
C27)
-CHs (cholesterol
~0.68 s 3H

C18)

Table 2: *C NMR Spectroscopic Data (Expected Values)
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Chemical Shift (8) ppm Assignment

~173 C=0 (ester)

~140 =C< (cholesterol C5)

~139 =CH- (undecenoate)

~122 =CH- (cholesterol C6)

~114 =CH2 (undecenoate)

~74 -CH-O- (cholesterol C3)

10 - 60 Cholesterol and undecenoate aliphatic carbons

Table 3: IR Spectroscopic Data (Expected Values)

Wavenumber (cm~—2) Intensity Assignment

~3077 Medium =C-H stretch (alkene)
2924, 2852 Strong C-H stretch (alkane)
~1735 Strong C=0 stretch (ester)
~1641 Medium C=C stretch (alkene)
~1170 Strong C-O stretch (ester)
~910 Medium =C-H bend (alkene)

Table 4: Mass Spectrometry Data (Expected

Eragmentation)
m/z

lon

552.92 [M]* (Molecular lon)
369.35 [Cholestenyl]*
185.15 [Undecenoic acid + H]*

© 2025 BenchChem. All rights reserved.

3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3123550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation:

e A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

» Dissolve approximately 5-10 mg of Cholesteryl 10-undecenoate in ~0.7 mL of deuterated
chloroform (CDCIs).

o Transfer the solution to a 5 mm NMR tube.
o Ensure the sample is free of particulate matter.

H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (zg30).

e Solvent: CDCls.

e Temperature: 298 K.

e Spectral Width: 0-12 ppm.

¢ Number of Scans: 16-64, depending on sample concentration.

o Relaxation Delay: 1-2 seconds.

o Referencing: The residual solvent peak of CDCIs is set to 7.26 ppm.

13C NMR Acquisition:
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e Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
e Solvent: CDCls.

e Temperature: 298 K.

e Spectral Width: 0-220 ppm.

e Number of Scans: 1024 or more, as *3C has a low natural abundance.
o Relaxation Delay: 2-5 seconds.

o Referencing: The solvent peak of CDCls is set to 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation:

o Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)
accessory.

Sample Preparation:

e Place a small amount of the solid Cholesteryl 10-undecenoate sample directly onto the
ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the built-
in clamp.

Data Acquisition:
e Mode: ATR.
e Spectral Range: 4000-400 cm™1,

¢ Resolution: 4 cmm1.
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e Number of Scans: 16-32.

o A background spectrum of the clean ATR crystal should be collected prior to sample
analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:

o A mass spectrometer capable of Electron lonization (EIl) or Electrospray lonization (ESI). A
high-resolution mass spectrometer (e.g., Q-TOF) is recommended for accurate mass
determination.

Sample Preparation (for ESI):

o Prepare a dilute solution of Cholesteryl 10-undecenoate (~1 mg/mL) in a suitable solvent
such as methanol or acetonitrile.

e The solution may be infused directly or injected via a liquid chromatography system.

Data Acquisition (ESI-MS):

lonization Mode: Positive ion mode is typically used for cholesteryl esters.

Mass Range: m/z 100-1000.

Capillary Voltage: ~3-4 kV.

Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

Drying Gas: Nitrogen, at a temperature of ~200-300 °C.

Data Acquisition (EI-MS):

 |onization Energy: 70 eV.

e Source Temperature: ~200-250 °C.
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e The sample is typically introduced via a direct insertion probe.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
compound like Cholesteryl 10-undecenoate.

Spectroscopic Analysis Workflow for Cholesteryl 10-undecenoate
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Caption: Workflow for spectroscopic analysis.

» To cite this document: BenchChem. [Spectroscopic Data Analysis of Cholesteryl 10-
undecenoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b3123550#spectroscopic-data-for-cholesteryl-10-
undecenoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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